molecular formula C16H11ClO3S B312374 Naphthalen-1-yl 4-chlorobenzenesulfonate

Naphthalen-1-yl 4-chlorobenzenesulfonate

Cat. No.: B312374
M. Wt: 318.8 g/mol
InChI Key: BDGXTVHMBYWKBL-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 4-chlorobenzenesulfonate is a sulfonate ester featuring a naphthalene moiety substituted at the 1-position and a 4-chlorobenzenesulfonate group. Its synthesis likely involves chlorosulfonation of a 1-substituted naphthalene derivative, followed by esterification. Evidence from analogous compounds (e.g., 1-methylnaphthalene) indicates that chlorosulfonation preferentially directs the sulfonyl group to the naphthalene’s 4-position under controlled conditions . This regioselectivity aligns with observations in structurally related systems, where steric and electronic factors favor para-substitution on naphthalene derivatives .

Properties

Molecular Formula

C16H11ClO3S

Molecular Weight

318.8 g/mol

IUPAC Name

naphthalen-1-yl 4-chlorobenzenesulfonate

InChI

InChI=1S/C16H11ClO3S/c17-13-8-10-14(11-9-13)21(18,19)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H

InChI Key

BDGXTVHMBYWKBL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Substitution Patterns

  • Naphthalen-2-yl 4-chlorobenzenesulfonate: Unlike the 1-naphthyl isomer, substitution at the 2-position introduces distinct steric effects. However, direct data on sulfonate esters are sparse; inferences are drawn from boronic acid derivatives. In (naphthalen-1-yl)boronic acid, the dihedral angle between the naphthalene and boronate planes is ~40°, influencing crystal packing and hydrogen-bonding networks . Similar steric effects may govern the sulfonate’s physical properties.
  • Naphthalen-1-yl benzenesulfonate (non-chlorinated): The absence of the electron-withdrawing chlorine atom at the benzene para-position likely reduces electrophilicity at the sulfonate ester group, affecting reactivity in nucleophilic substitutions.

Functional Group Analogs: Sulfonamides vs. Sulfonates

  • (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ():
    • Spectroscopy : Sulfonamides exhibit distinct IR stretches (e.g., N–H ~3300 cm⁻¹, S=O ~1150–1300 cm⁻¹) compared to sulfonate esters (S–O stretches ~1370–1300 cm⁻¹ and ~1200–1120 cm⁻¹) .
    • Stability : Sulfonamides are generally less hydrolytically stable under acidic conditions than sulfonate esters due to N–H acidity.

Structural Analogs: Boronic Acids

  • (Naphthalen-1-yl)boronic acid (–11): Crystal Packing: Forms layered networks via O–H⋯O hydrogen bonds, with packing indices of 0.688 (orthorhombic) and 0.692 (monoclinic) . Sulfonate esters, lacking hydrogen-bond donors, may exhibit less efficient packing. Reactivity: Boronic acids participate in Suzuki couplings, whereas sulfonate esters are typically electrophilic in SN2 reactions or act as leaving groups.

Physicochemical Properties

Property Naphthalen-1-yl 4-chlorobenzenesulfonate (Inferred) (Naphthalen-1-yl)boronic Acid Sulfonamide ()
Melting Point Not reported ~173 K (single crystal) Not reported
Solubility Moderate in polar aprotic solvents Low in water, high in DMSO High in chloroform
IR Stretches (cm⁻¹) S–O: 1370–1300, 1200–1120 (estimated) B–O: ~1350, O–H: ~3200 S=O: 1150–1300, N–H: ~3300

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